molecular formula C21H15BrN2 B8582621 1-(p-Bromophenyl)-3,5-diphenylpyrazole CAS No. 58954-05-5

1-(p-Bromophenyl)-3,5-diphenylpyrazole

Cat. No.: B8582621
CAS No.: 58954-05-5
M. Wt: 375.3 g/mol
InChI Key: IKUIPCJIWYKWDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(p-Bromophenyl)-3,5-diphenylpyrazole is a useful research compound. Its molecular formula is C21H15BrN2 and its molecular weight is 375.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

58954-05-5

Molecular Formula

C21H15BrN2

Molecular Weight

375.3 g/mol

IUPAC Name

1-(4-bromophenyl)-3,5-diphenylpyrazole

InChI

InChI=1S/C21H15BrN2/c22-18-11-13-19(14-12-18)24-21(17-9-5-2-6-10-17)15-20(23-24)16-7-3-1-4-8-16/h1-15H

InChI Key

IKUIPCJIWYKWDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)Br)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 500-ml four-necked flask were placed 25.2 g (0.11 mole) of 1,3-diphenylpropanedione, 25.3 g (0.11 mole) of p-bromophenylhydrazine hydrochloride, and 234.7 g of toluene. The mixture was stirred at room temperature and 6.0 g (0.11 mole) of sodium methoxide was added in drops at room temperature. After the addition, the mixture was heated under reflux with stirring for three hours. Upon completion of the reaction, the reaction mixture was cooled to room temperature and a solid was recovered by filtration. The filtrate was concentrated under reduced pressure to dryness. To the residue was added 350 ml of methanol and the mixture was heated with stirring for one hour. Thereafter, the mixture was cooled to room temperature and a solid was recovered by filtration. The solid was washed with methanol and dried under reduced pressure to give 28.4 g of 1-(p-bromophenyl)-3,5-diphenylpyrazole.
Quantity
25.2 g
Type
reactant
Reaction Step One
Quantity
25.3 g
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
6 g
Type
reactant
Reaction Step Three
Quantity
234.7 g
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.